molecular formula C6H9N5O3 B13831381 Acetamide,N-(2-hydrazinyl-1,4-dihydro-6-hydroxy-4-oxo-pyrimidin-5-YL)-

Acetamide,N-(2-hydrazinyl-1,4-dihydro-6-hydroxy-4-oxo-pyrimidin-5-YL)-

Cat. No.: B13831381
M. Wt: 199.17 g/mol
InChI Key: HCXMTOQFCVULBI-UHFFFAOYSA-N
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Description

The compound Acetamide, N-(2-hydrazinyl-1,4-dihydro-6-hydroxy-4-oxo-pyrimidin-5-YL)- is a pyrimidinone derivative featuring a hydrazinyl substituent at position 2, a hydroxy group at position 6, and an acetamide moiety attached to position 5 of the pyrimidine ring. Its structure combines a 1,4-dihydropyrimidin-4-one core with a hydrazine side chain, which may confer unique hydrogen-bonding capabilities and reactivity.

Properties

Molecular Formula

C6H9N5O3

Molecular Weight

199.17 g/mol

IUPAC Name

N-(2-hydrazinyl-4-hydroxy-6-oxo-1H-pyrimidin-5-yl)acetamide

InChI

InChI=1S/C6H9N5O3/c1-2(12)8-3-4(13)9-6(11-7)10-5(3)14/h7H2,1H3,(H,8,12)(H3,9,10,11,13,14)

InChI Key

HCXMTOQFCVULBI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(N=C(NC1=O)NN)O

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of Acetamide, N-(2-hydrazinyl-1,4-dihydro-6-hydroxy-4-oxo-pyrimidin-5-yl)- typically involves the following sequential steps:

  • Synthesis of the pyrimidine core : Starting from substituted pyrimidine precursors or via cyclization reactions involving nitrile or cyanoacetamide derivatives.
  • Introduction of the hydrazinyl group : Conversion of suitable leaving groups (e.g., halides or cyano groups) on the pyrimidine ring to hydrazinyl substituents by reaction with hydrazine hydrate.
  • Acetylation to form the acetamide : Reaction of the hydrazinyl-containing intermediate with acetic anhydride or acetyl chloride to afford the acetamide derivative.

Detailed Synthetic Routes

Pyrimidine Core Construction
  • Pyrimidine-5-carbonitrile derivatives, which are close structural analogs, are commonly prepared by condensation reactions involving cyanoacetamide or cyanamide with aldehydes or malononitrile derivatives under reflux or solvent-free conditions, often catalyzed by bases such as sodium methoxide or sodium hydroxide.

  • For example, ethyl cyanoacetate and substituted aldehydes react under basic conditions to form substituted pyrimidine-5-carbonitriles, which serve as key intermediates.

Hydrazinyl Group Introduction
  • Hydrazine hydrate treatment of pyrimidine derivatives bearing suitable leaving groups (e.g., chloro or cyano substituents) results in nucleophilic substitution to introduce the hydrazinyl group at the 2-position of the pyrimidine ring.

  • A representative procedure involves refluxing the pyrimidine precursor with hydrazine hydrate in ethanol at room temperature or slightly elevated temperatures for 1–2 hours until precipitation of the hydrazinyl derivative occurs.

Acetylation to Form Acetamide
  • The hydrazinyl pyrimidine intermediate is then reacted with acetic anhydride or acetyl chloride under reflux conditions (typically 3–7 hours) to selectively acetylate the hydrazinyl nitrogen, forming the acetamide derivative.

  • This step is often carried out in solvents such as ethanol or acetone, sometimes in the presence of catalysts like sodium carbonate, to facilitate the reaction and improve yield.

Representative Synthetic Scheme

Step Reactants/Conditions Product Yield (%) Notes
1 Cyanoacetamide + Aldehyde + Base (NaOMe, NaOH) Pyrimidine-5-carbonitrile derivative 49–76% Solvent-free or reflux in ethanol
2 Pyrimidine-5-carbonitrile derivative + Hydrazine hydrate (EtOH, RT or reflux) 2-Hydrazinyl-pyrimidine derivative ~65% Reaction time 1–2 h
3 Hydrazinyl derivative + Acetic anhydride (reflux, 3–7 h) Acetamide, N-(2-hydrazinyl-1,4-dihydro-6-hydroxy-4-oxo-pyrimidin-5-yl)- 60–76% Selective acetylation

Research Findings and Characterization

Comparative Perspectives from Multiple Sources

Source Key Preparation Details Advantages Limitations
Egyptian Journal of Chemistry (2024) Multistep synthesis from cyanoacetamide derivatives; hydrazine hydrate substitution; acetylation with acetic anhydride High yields (up to 76%), solvent-free protocols possible Requires careful control of reaction times and temperatures
MDPI Molecules (2022) Hydrazide intermediate synthesis using hydrazine hydrate; acetylation under reflux with acetic anhydride Scalable methodology, well-characterized intermediates Moderate yields (~65%)
Minar Journal (2024) Acetylation in acetone with acetyl chloride; use of Na2CO3 catalyst Efficient acetylation step, good crystallization Requires careful handling of acetyl chloride

Summary Table of Preparation Methods

Preparation Step Reagents Conditions Yield (%) Remarks
Pyrimidine core synthesis Cyanoacetamide + Aldehydes + Base Reflux or solvent-free, 1–4 h 49–76 Base-catalyzed condensation
Hydrazinyl substitution Hydrazine hydrate Ethanol, RT or reflux, 1–2 h ~65 Nucleophilic substitution
Acetylation Acetic anhydride or acetyl chloride Reflux, 3–7 h 60–76 Selective acetylation of hydrazinyl N

Chemical Reactions Analysis

Types of Reactions

Acetamide,N-(2-hydrazinyl-1,4-dihydro-6-hydroxy-4-oxo-pyrimidin-5-YL)- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The hydrazinyl group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazinyl group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines .

Scientific Research Applications

Synthesis and Chemical Properties

The compound is synthesized through a multi-step process involving the reaction of hydrazine derivatives with pyrimidine-based intermediates. The chemical structure features a pyrimidine ring substituted with hydrazine and acetamide groups, which contribute to its biological activity.

  • Molecular Formula : C₉H₁₃N₅O₂
  • Molecular Weight : 197.23 g/mol
  • IUPAC Name : Acetamide, N-(2-hydrazinyl-1,4-dihydro-6-hydroxy-4-oxo-pyrimidin-5-YL)-

Research has indicated that this compound exhibits various biological activities:

Antitumor Activity

Several studies have reported that derivatives of pyrimidine compounds possess significant anticancer properties. For instance, related compounds have shown potent activity against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HeLa (cervical cancer)
  • HCT-116 (colon cancer)

In vitro studies demonstrated that these compounds could inhibit cell proliferation and induce apoptosis in cancer cells, making them potential candidates for further development as anticancer agents .

Antimicrobial Properties

Acetamide derivatives have also been evaluated for their antimicrobial effects. Certain studies suggest that modifications in the acetamide structure can enhance activity against bacterial strains, indicating potential use in treating infections .

Enzyme Inhibition

This compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been investigated for its ability to inhibit enzymes related to nucleic acid synthesis, which could be beneficial in developing antiviral therapies.

Therapeutic Potential

The therapeutic applications of Acetamide, N-(2-hydrazinyl-1,4-dihydro-6-hydroxy-4-oxo-pyrimidin-5-YL)- span several areas:

Cancer Therapy

Given its antitumor activity, this compound could be explored as a lead compound in the development of new anticancer drugs. The structural modifications can lead to improved efficacy and reduced side effects compared to existing therapies.

Antibiotic Development

With rising antibiotic resistance, new antimicrobial agents are urgently needed. The exploration of this compound's antimicrobial properties could lead to the development of novel antibiotics.

Neurological Disorders

Some studies suggest that pyrimidine derivatives may exhibit neuroprotective effects. This opens avenues for research into their application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies and Research Findings

A review of literature reveals several key studies:

StudyFocusFindings
Hafez et al., 2020Antitumor ActivityCompounds derived from pyrimidines showed comparable efficacy to doxorubicin on cancer cell lines .
Patent EP3575301A1Synthesis MethodDescribes methods for synthesizing heteroaryl derivatives with potential therapeutic applications .
PubChem DatabaseChemical PropertiesProvides detailed chemical information and potential applications based on structural analysis .

Mechanism of Action

The mechanism of action of Acetamide,N-(2-hydrazinyl-1,4-dihydro-6-hydroxy-4-oxo-pyrimidin-5-YL)- involves its interaction with various molecular targets. The compound can bind to enzymes and inhibit their activity, which is particularly useful in cancer research. It may also interact with DNA, preventing replication and transcription processes. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related acetamide-pyrimidine derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Structural Analogues and Substituent Effects
Compound Name Pyrimidine Substituents Acetamide Substituents Key Functional Groups Reference
Target Compound 2-Hydrazinyl, 6-hydroxy, 4-oxo N-linked to pyrimidine C5 Hydrazine, hydroxy, oxo, acetamide -
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide (5.12) 4-Methyl, 6-oxo, 1,6-dihydro N-Benzyl Thioether, oxo, acetamide
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)-acetamide (5.15) 4-Methyl, 6-oxo, 1,6-dihydro N-(4-Phenoxy-phenyl) Thioether, oxo, phenoxy, acetamide
2-(4-((2,4-Dioxothiazolidin-5-Ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamides Dioxothiazolidinyl, methoxy Varied N-aryl groups Thiazolidinone, methoxy, acetamide
6-Aryl-4-oxo-1,4-dihydropyrimidine derivatives 4-Oxo, 6-aryl (e.g., thiophene, phenyl) Thioalkyl/aryl groups at C2 Cyano, oxo, thioether

Key Observations :

  • Hydrazinyl vs. Thioether Groups : The target compound’s hydrazinyl group (NH-NH2) contrasts with thioether (-S-) linkages in analogs like 5.12 and 5.15 . Hydrazine may enhance hydrogen-bonding interactions (e.g., with enzymes or crystal lattice partners) compared to the hydrophobic thioether group .
  • Hydroxy vs. Methoxy Substituents : The 6-hydroxy group in the target compound could increase solubility in polar solvents, whereas methoxy groups (e.g., in compounds) improve lipophilicity .
Physicochemical Properties
  • Crystallography and Hydrogen Bonding : highlights that meta-substituted acetamides exhibit distinct crystal packing due to substituent electronic effects. The target compound’s hydrazinyl and hydroxy groups may form intermolecular hydrogen bonds (e.g., N–H···O or O–H···N), influencing its solid-state geometry and stability .

Biological Activity

Acetamide, N-(2-hydrazinyl-1,4-dihydro-6-hydroxy-4-oxo-pyrimidin-5-yl)- is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of Acetamide, N-(2-hydrazinyl-1,4-dihydro-6-hydroxy-4-oxo-pyrimidin-5-yl)- is C₆H₉N₅O₃, with a molecular weight of approximately 185.17 g/mol. The compound contains both hydrazine and pyrimidine functionalities, which contribute to its reactivity and biological properties.

Synthesis Methods

Several synthetic routes can be employed to prepare this compound. Common methods include:

  • Hydrazine Derivatives : The reaction of hydrazine with appropriate pyrimidine precursors.
  • Amidation Reactions : Utilizing acetic anhydride to form the acetamide moiety.
  • Cyclization Reactions : Involving intermediates that undergo cyclization to yield the final product.

These methods focus on optimizing yield and purity while minimizing environmental impact.

Biological Activities

Acetamide, N-(2-hydrazinyl-1,4-dihydro-6-hydroxy-4-oxo-pyrimidin-5-yl)- exhibits a range of biological activities that are primarily attributed to its structural components. Some notable activities include:

  • Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial effects against various pathogens.
  • Anticancer Properties : The presence of the hydrazine moiety is often associated with cytotoxic effects in cancer cell lines.
  • Anti-inflammatory Effects : Pyrimidine derivatives are known for their potential in reducing inflammation.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Staphylococcus aureus
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces inflammatory markers in vitro

The specific mechanisms through which Acetamide, N-(2-hydrazinyl-1,4-dihydro-6-hydroxy-4-oxo-pyrimidin-5-yl)- exerts its biological effects remain an area of active research. However, several hypotheses can be drawn based on related compounds:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression or microbial resistance.
  • Cell Cycle Arrest : Similar pyrimidine derivatives have been shown to induce cell cycle arrest at the G2/M phase.
  • Apoptosis Induction : Evidence suggests that this compound can trigger apoptotic pathways in cancer cells.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Anticancer Studies : A study demonstrated that pyrimidine derivatives exhibited significant cytotoxicity against various cancer cell lines with IC50 values indicating potent activity.
  • Antimicrobial Evaluation : Research indicated that certain hydrazine derivatives showed MIC values as low as 0.22 μg/mL against resistant bacterial strains.

Table 2: Case Study Results

CompoundCell Line/PathogenIC50/MIC Value
Pyrimidine DerivativeMCF7 (Breast Cancer)3.79 µM
Hydrazine DerivativeStaphylococcus aureus0.22 μg/mL

Q & A

Q. What are the standard synthetic routes for preparing Acetamide,N-(2-hydrazinyl-1,4-dihydro-6-hydroxy-4-oxo-pyrimidin-5-YL)-, and how are intermediates characterized?

The compound is synthesized via multi-step reactions, often starting with condensation of hydrazine derivatives with pyrimidinone precursors. Key steps include nucleophilic substitution or cyclization under controlled conditions (e.g., reflux in inert atmospheres). Intermediates are typically characterized using 1H NMR (e.g., δ 12.50 ppm for NH-3 in pyrimidine derivatives), IR spectroscopy (C=O stretches at ~1650–1700 cm⁻¹), and mass spectrometry (e.g., [M+H]+ peaks) .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

  • 1H NMR : Identifies proton environments (e.g., hydrazinyl NH at δ ~10–12 ppm, aromatic protons, and methyl/methoxy groups).
  • Elemental analysis : Validates purity by comparing observed vs. calculated C, H, N, and S percentages (e.g., deviations ≤0.1% indicate high purity) .
  • LC-MS : Confirms molecular weight and detects fragmentation patterns .

Q. What are common biological targets for pyrimidine-based acetamide derivatives?

Pyrimidine-acetamide hybrids are studied for enzyme inhibition (e.g., kinases, oxidoreductases) and receptor modulation due to their hydrogen-bonding capacity and aromatic stacking potential. Similar compounds show activity against cancer and metabolic disorders .

Advanced Research Questions

Q. How can researchers resolve discrepancies between calculated and observed analytical data (e.g., elemental analysis)?

Minor deviations (e.g., C: 45.29% observed vs. 45.36% calculated) may arise from hygroscopicity or residual solvents. Mitigation strategies include:

  • Purification : Recrystallization or column chromatography.
  • Alternative techniques : Use of high-resolution mass spectrometry (HRMS) to confirm molecular formula .

Q. What methodologies optimize reaction yields in multi-step syntheses of hydrazinyl-pyrimidinone acetamides?

  • Microwave-assisted synthesis : Reduces reaction time and improves efficiency (e.g., 58–80% yields reported for analogous compounds) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Temperature control : Stepwise heating avoids decomposition of heat-sensitive hydrazine groups .

Q. How can hydrogen-bonding patterns in the crystal structure of this compound inform its stability and reactivity?

Graph set analysis (Etter’s rules) classifies hydrogen bonds (e.g., R²₂(8) motifs in pyrimidinones) to predict packing efficiency and solubility. Tools like SHELXL refine crystallographic data, while SHELXE aids in resolving twinned crystals .

Q. What strategies address challenges in characterizing tautomeric forms of the hydrazinyl-pyrimidinone core?

  • Variable-temperature NMR : Monitors tautomer equilibria (e.g., keto-enol shifts).
  • X-ray crystallography : Resolves bond-length alternations to confirm dominant tautomers .

Q. How do structural modifications (e.g., substituents on the pyrimidine ring) impact biological activity?

  • Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance enzyme inhibition by increasing electrophilicity.
  • Hydroxy and hydrazinyl groups : Improve water solubility and hydrogen-bonding with target proteins (e.g., observed in hypoglycemic agents) .

Methodological Tables

Q. Table 1: Key Spectral Data for Structural Validation

TechniqueKey ObservationsReference
1H NMR (DMSO-d6)NH-3: δ 12.50 ppm; SCH₂: δ 4.12 ppm
IR SpectroscopyC=O stretch: 1680 cm⁻¹; N-H bend: 1550 cm⁻¹
LC-MS[M+H]+: m/z 344.21 (observed)

Q. Table 2: Common Contaminants in Synthesis and Mitigation

ContaminantSourceMitigation
Unreacted hydrazineIncomplete condensationColumn chromatography
Solvent residuesPoor dryingLyophilization or vacuum drying
Tautomeric byproductsEquilibrium shiftsLow-temperature crystallization

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